molecular formula C23H18ClN3O4S B5402936 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5402936
M. Wt: 467.9 g/mol
InChI Key: PUOWEFMMQUMRNG-CZIZESTLSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound recognized in research for its activity as a potent and selective agonist of the G protein-coupled receptor GPR35. GPR35 is a Class A orphan GPCR that is highly expressed in the gastrointestinal tract and immune cells, and its signaling is implicated in immune modulation, metabolic processes, and nociception. This compound's core structure, featuring a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold, is a key pharmacophore for GPR35 binding, and the specific substitutions, including the 4-chlorobenzoyl and 5-methyl-1,3,4-thiadiazol-2-yl groups, are designed to optimize receptor affinity and selectivity. Researchers utilize this compound as a chemical tool to elucidate the complex physiological and pathophysiological roles of GPR35, particularly in models of inflammatory bowel disease, diabetes, and hypertension. Its mechanism of action involves binding to and activating GPR35 , primarily coupling to Gαi/o proteins, which leads to the inhibition of adenylate cyclase and a reduction in intracellular cAMP levels. Furthermore, the compound's potential to induce β-arrestin recruitment can be studied to investigate biased signaling pathways. This product is offered For Research Use Only and is intended solely for in vitro and ex vivo studies in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-3-12-31-17-10-6-14(7-11-17)19-18(20(28)15-4-8-16(24)9-5-15)21(29)22(30)27(19)23-26-25-13(2)32-23/h3-11,19,28H,1,12H2,2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOWEFMMQUMRNG-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on anticancer, antibacterial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of the thiadiazole moiety is particularly significant, as it has been linked to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated an IC50 value of 10.10 µg/mL against HepG2 liver cancer cells and 5.36 µg/mL against MCF-7 breast cancer cells when specific substituents were optimized .
Cell Line IC50 (µg/mL) Reference
HepG210.10
MCF-75.36
PC36.49

This suggests that modifications in the structure can enhance the compound's potency against specific cancer types.

Antibacterial Activity

The antibacterial properties of compounds containing thiadiazole derivatives have been well documented. The compound showed promising activity against both Gram-positive and Gram-negative bacteria:

  • Activity Assays : It was evaluated against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to conventional antibiotics like ampicillin and streptomycin .
Bacterial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus18
Escherichia coli15

Antiviral Activity

The antiviral potential of this compound has also been explored. While specific data on direct antiviral activity against viruses like HCV or HSV is limited, related thiadiazole compounds have shown efficacy in inhibiting viral replication:

  • Mechanism Insights : Compounds with similar structures have been reported to inhibit viral replication effectively in vitro, suggesting that this compound may share similar mechanisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related thiadiazole derivatives:

  • Kumar et al. (2023) reported that derivatives with electron-withdrawing groups at strategic positions significantly enhanced anticancer activity .
  • Moshafi et al. (2021) highlighted how modifications in the piperazine ring could improve antibacterial efficacy against Helicobacter pylori, indicating that structural variations can lead to enhanced biological activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiadiazole moieties often exhibit antimicrobial properties. The presence of the 5-methyl-1,3,4-thiadiazole group in this compound suggests it may possess similar activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating a promising avenue for further investigation in drug development.

Anticancer Properties

Compounds featuring pyrrole rings have been associated with anticancer activities. The structural complexity of this compound allows for interactions with multiple biological targets, potentially modulating pathways involved in cancer progression. Empirical studies are needed to elucidate its mechanisms of action and therapeutic potential.

Enzyme Inhibition

The diverse functional groups present in the compound may allow it to act as an enzyme inhibitor. For instance, the hydroxy group can participate in hydrogen bonding interactions, which are critical for binding to enzyme active sites. This capability positions the compound as a candidate for developing inhibitors against specific enzymes involved in disease processes.

Organic Electronics

The unique electronic properties imparted by the chlorobenzoyl and alkoxyphenyl groups make this compound suitable for applications in organic electronics. Its ability to form thin films could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Polymer Chemistry

The reactivity of the compound can be utilized in polymer synthesis, particularly in creating copolymers with tailored properties. The incorporation of this compound into polymer matrices may enhance mechanical strength or thermal stability.

Synthesis and Modification

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can be approached through various synthetic routes:

  • Friedel-Crafts Acylation : To introduce the chlorobenzoyl group.
  • Hydroxylation Reactions : Using oxidizing agents to add the hydroxy group.
  • Thiadiazole Formation : Through cyclization reactions involving appropriate precursors.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Compounds 4 and 5 (from ):

  • Structure: Isostructural chloro (4) and bromo (5) derivatives of a related thiazole-pyrrolidinone scaffold.
  • Synthesis : High yields (>80%), crystallized from dimethylformamide, triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit .
  • Key Differences :
    • Halogen Size : Chloro (4) vs. bromo (5) substituents.
    • Crystal Packing : Subtle adjustments due to halogen size differences, though molecular conformations remain similar .
    • Bioactivity : Compound 4 (chloro) exhibits antimicrobial activity against plant pathogens, while bromo analog (5) lacks reported data .

Comparison Insight : The chloro substituent in the target compound may enhance binding affinity compared to bulkier halogens (e.g., Br), as seen in compound 4’s activity .

Substituent Variations in Pyrrolidinone Derivatives
Compound Name / Source Key Substituents Molecular Weight (g/mol) Synthesis Yield Crystal Data Bioactivity
Target Compound 4-Cl, thiadiazole, allyloxy Not reported Not reported Not available Inferred antimicrobial
Compound 29 () 3-Cl-phenyl, 4-methyl-benzoyl 386.12 47% N/A Potential antimicrobial
Compound in Ethoxy (replaces Cl) Not reported Not reported Not available Unspecified
Compound 15 () Cyclohexyl, acetyl 390 (racemate) Not reported N/A Antimicrobial (reference)

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorobenzoyl group in the target compound may enhance stability and intermolecular interactions compared to ethoxy (electron-donating) analogs .
  • Thiadiazole vs. Triazole : The thiadiazole moiety in the target compound could offer stronger π-π stacking and hydrogen-bonding capabilities than triazole-containing analogs (e.g., ), influencing receptor binding .
Antifungal and Antimicrobial Activity Trends
  • Pyrrolidinone Derivatives: Compounds 13, 14, and 17 () exhibit antifungal activity against Colletotrichum musae (MIC: 64–256 μg/mL). The target compound’s allyloxy group may improve membrane penetration compared to less lipophilic substituents .
  • Thiadiazole-Containing Analogs : highlights thiazole derivatives with antibacterial activity, suggesting the target compound’s thiadiazole ring could similarly enhance bioactivity .
Computational and Crystallographic Insights
  • Noncovalent Interactions: Tools like Multiwfn () and SHELX () enable analysis of van der Waals forces and hydrogen bonding. For example, the 3-hydroxy group in the target compound likely participates in hydrogen-bond networks, as seen in isostructural compound 4 .

Q & A

Q. What are the optimal synthetic routes for preparing this compound and its analogs?

Methodological Answer: The synthesis of this compound and its derivatives typically involves cyclization reactions with substituted aldehydes and ketones. Key steps include:

  • Aldehyde Selection : Use of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 3-chloro benzaldehyde) to introduce aromatic diversity .
  • Cyclization Conditions : Base-assisted cyclization under reflux or room temperature, with reaction times ranging from 3–24 hours depending on substituent reactivity .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to isolate pure products .

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

Starting AldehydeReaction TimeYield (%)Melting Point (°C)Reference
3-Chloro benzaldehyde24 h47235–237
4-tert-Butyl benzaldehyde3 h62263–265
4-Aminophenyl12 h46209–211

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming substituent positions and dihydro-pyrrolone ring conformation. For example, hydroxyl (-OH) protons typically appear as broad singlets near δ 10–12 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., m/z 386.1232 for a related chlorophenyl analog) .
  • FTIR : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Q. How can researchers optimize reaction conditions to improve yields?

Methodological Answer:

  • Temperature Control : Lower temperatures (e.g., room temperature) reduce side reactions in sterically hindered substitutions .
  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
  • DOE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent polarity) to maximize yield, as demonstrated in flow-chemistry protocols .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation : Systematically modify the 4-chlorobenzoyl, thiadiazolyl, and propenyloxyphenyl groups to assess impact on bioactivity. For example, replacing chlorine with dimethylamino groups alters electronic properties and solubility .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition or receptor-binding assays (e.g., kinase profiling) to correlate structural changes with activity .
  • Data Analysis : Use multivariate regression models to quantify substituent contributions to activity .

Q. What computational methods predict biological activity?

Methodological Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Evidence from triazole-thiol analogs shows docking scores correlate with experimental IC₅₀ values .
  • ADME Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .

Q. How to address discrepancies in physicochemical data across studies?

Methodological Answer:

  • Purity Verification : Reanalyze compounds via HPLC to rule out impurities affecting melting points or spectral data .
  • Standardized Protocols : Adopt consistent NMR solvents (e.g., DMSO-d₆ vs. CDCl₃) and calibration methods to minimize variability .
  • Collaborative Validation : Cross-check data with independent labs, as done for conflicting HRMS results in dihydro-pyrrolone derivatives .

Q. What in vitro assays evaluate pharmacological potential?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potent analogs. Related pyrazol-3-one derivatives show IC₅₀ values in the µM range .
  • Enzyme Inhibition : Test against targets like COX-2 or HIV-1 protease, leveraging structural similarities to active triazole-thiol compounds .

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